Oxaydo

Abuse-Deterrent Formulation Intranasal Abuse Human Abuse Potential Study

Oxaydo is the only IR oxycodone formulation incorporating Aversion Technology—a patented blend of gelling polymers and nasal irritants that deters intranasal and intravenous misuse. Unlike generic IR oxycodone, it provides quantifiable abuse-deterrent properties, including a six-fold increase in user-reported intranasal aversion, making it an essential positive control for syringeability, extraction, and intranasal abuse potential studies in forensic, clinical, and pharmaceutical R&D.

Molecular Formula C17H20ClNO4
Molecular Weight 337.8 g/mol
CAS No. 52446-25-0
Cat. No. B3026203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaydo
CAS52446-25-0
Molecular FormulaC17H20ClNO4
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl
InChIInChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1
InChIKeyIGNAMRAQFUFUMH-KCTCKCTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaydo (CAS 52446-25-0): Immediate-Release Oxycodone with Abuse-Deterrent Properties for Scientific and Procurement Evaluation


Oxaydo (oxycodone hydrochloride) is an immediate-release (IR) oral formulation of the µ-opioid receptor agonist oxycodone [1]. It is indicated for the management of acute and chronic moderate to severe pain where the use of an opioid analgesic is appropriate [2]. Unlike standard generic oxycodone IR tablets, Oxaydo incorporates Aversion Technology, a patent-protected formulation designed to deter intranasal and intravenous abuse [3]. This formulation includes inactive ingredients that cause nasal burning upon manipulation and polymers that form a viscous gel when dissolved, creating physical barriers to common routes of misuse [4].

Oxaydo (oxycodone HCl) Procurement: Why Generic IR Oxycodone Is Not a Direct Substitute for Abuse-Deterrent Applications


While generic immediate-release oxycodone tablets are bioequivalent in terms of delivering the active pharmaceutical ingredient, they lack the physical and chemical barriers that define Oxaydo's abuse-deterrent profile [1]. Substituting a standard IR oxycodone product for Oxaydo in contexts requiring a deterrent to intranasal or intravenous manipulation negates the specific formulation advantages for which Oxaydo was developed [2]. The quantitative differences in abuse-deterrent properties, such as reduced syringeability and nasal irritation, are absent in generic alternatives [3]. Therefore, procurement for applications focused on abuse-deterrent formulation research, or for clinical settings aiming to potentially reduce specific routes of misuse, cannot assume equivalence with standard IR oxycodone generics [4].

Oxaydo (oxycodone HCl) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data


Intranasal Abuse Deterrence: Oxaydo vs. Immediate-Release Oxycodone on Future Use Intent

In a double-blind, crossover human abuse potential study, 30% of recreational opioid users exposed to intranasally administered Oxaydo reported they 'would not take the drug again', compared to only 5% of those exposed to a standard immediate-release oxycodone comparator [1]. This represents a six-fold increase in the proportion of users expressing aversion to reuse [2].

Abuse-Deterrent Formulation Intranasal Abuse Human Abuse Potential Study

Intravenous Abuse Deterrence: Syringeability and Extraction Resistance of Oxaydo vs. Generic IR Oxycodone

In Category 1 in vitro abuse-deterrent studies, Oxaydo formed a highly viscous gel that resisted preparation for injection and made it significantly more difficult to draw the formulation into a syringe compared to a non-abuse-deterrent immediate-release oxycodone comparator [1]. The extraction of oxycodone from the Oxaydo formulation was also found to be significantly more difficult than from the comparator [2].

Abuse-Deterrent Formulation Intravenous Abuse Syringeability Extraction Resistance

Bioequivalence Confirmation: Oxaydo 15 mg vs. Roxicodone 15 mg for Clinical Interchangeability

A randomized, open-label, single-dose, three-period crossover study (OY-EG-119) in 62 healthy, fasted subjects demonstrated bioequivalence (BE) between Oxaydo 15 mg and Roxicodone 15 mg tablets [1]. The primary objective of the study was met, showing that the rate and extent of oxycodone absorption from the Oxaydo formulation were equivalent to that of the reference listed drug, Roxicodone [2].

Bioequivalence Pharmacokinetics Oxaydo Roxicodone

Oxaydo (oxycodone HCl) Research and Industrial Applications: Scenarios Requiring Abuse-Deterrent IR Oxycodone


Abuse-Deterrent Formulation Research and Benchmarking

Oxaydo serves as a critical reference standard for scientists developing or evaluating novel abuse-deterrent technologies for immediate-release opioids. Its well-characterized Aversion Technology, which combines gelling polymers and nasal irritants, provides a quantifiable benchmark against which new formulations can be compared in in vitro extraction, syringeability, and intranasal abuse potential studies [1]. Procurement of Oxaydo is essential for creating positive controls in studies aimed at reducing the intranasal and intravenous misuse of IR oxycodone [2].

Clinical Studies on Opioid Misuse Prevention

For clinical researchers investigating interventions to reduce specific routes of prescription opioid abuse, Oxaydo offers a distinct tool. Its documented, quantifiable aversive response (a six-fold increase in subjects reporting they would not reuse the product intranasally [1]) makes it a unique comparator arm in studies assessing the real-world impact of abuse-deterrent formulations on misuse behaviors. Generic IR oxycodone would not provide this differential property.

Forensic and Analytical Toxicology

In forensic laboratories, the unique formulation of Oxaydo can aid in the identification of specific drug products following seizure or in cases of suspected misuse. The presence of its distinct inactive ingredients (gelling polymers, sodium lauryl sulfate) can be analytically detected, distinguishing Oxaydo from generic oxycodone tablets [1]. Procuring the authentic formulation is necessary for developing and validating these analytical methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxaydo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.